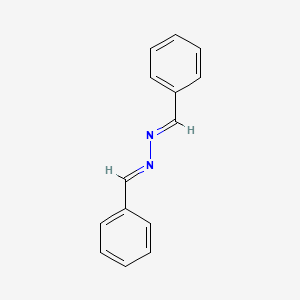

Benzalazine

Description

Properties

IUPAC Name |

N-(benzylideneamino)-1-phenylmethanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c1-3-7-13(8-4-1)11-15-16-12-14-9-5-2-6-10-14/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLGEPSKQDNHIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NN=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862247 | |

| Record name | Benzaldehyde, (phenylmethylene)hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder; [Alfa Aesar MSDS] | |

| Record name | Benzalazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20277 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

588-68-1 | |

| Record name | Benzalazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzalazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, (phenylmethylene)hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical Identity and IUPAC Nomenclature

An In-depth Technical Guide to Benzalazine (C14H12N2)

This technical guide provides a comprehensive overview of this compound (C14H12N2), an azine compound of significant interest to researchers, scientists, and professionals in drug development and materials science. This document details its chemical identity, physicochemical properties, synthesis protocols, and known biological and chemical significance.

The compound with the molecular formula C14H12N2, commonly known as this compound, is systematically named N-(benzylideneamino)-1-phenylmethanimine according to IUPAC nomenclature.[1] It is also referred to as 1,2-Di(phenylmethylidene)hydrazine.

Synonyms:

-

Dibenzalhydrazine[2]

-

Benzylideneazine

-

1,4-Diphenyl-2,3-diaza-1,3-butadiene

-

NSC 3269

Physicochemical and Spectroscopic Data

This compound is a pale yellow crystalline solid. A summary of its key quantitative data is presented in the tables below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C14H12N2 | |

| Molecular Weight | 208.26 g/mol | |

| Melting Point | 92-94 °C | |

| Appearance | Pale Yellow Solid | |

| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol | |

| CAS Number | 588-68-1 |

Experimental Protocols: Synthesis of this compound

Detailed experimental procedures for the synthesis of this compound are crucial for researchers. Two common methods are provided below.

Classical Synthesis from Benzaldehyde and Hydrazine Sulfate

This procedure is adapted from Organic Syntheses.

Materials:

-

Hydrazine sulfate (powdered)

-

28% Aqueous ammonia

-

Benzaldehyde

-

95% Ethyl alcohol

Procedure:

-

In a 5-liter round-bottomed flask equipped with a mechanical stirrer, dissolve 240 g (1.85 moles) of powdered hydrazine sulfate in 1.8 liters of water and 230 cc (207 g, 3.4 moles) of 28% aqueous ammonia.

-

Once the hydrazine sulfate has dissolved, add 440 cc (460 g, 4.35 moles) of benzaldehyde from a separatory funnel over a period of four to five hours with vigorous stirring.

-

Continue stirring the mixture for an additional two hours after the addition is complete.

-

Filter the precipitated this compound with suction and wash it with water. Press the product thoroughly on a Büchner funnel to remove excess water.

-

Recrystallize the crude product from 800 cc of boiling 95% ethyl alcohol.

-

Upon cooling, the azine separates as yellow needles. The yield is typically 350–360 g (91–94% of the theoretical amount).

-

Dry the final product in a vacuum desiccator over calcium chloride. The purified this compound should have a melting point of 92–93°C.

Green Synthesis of this compound

A more environmentally friendly synthesis method has been developed that avoids the direct use of hydrazine hydrate.

Materials:

-

Benzaldehyde

-

Ammonium carbonate

-

30% Hydrogen peroxide

-

Acetonitrile

-

Ethanol

Procedure:

-

A mixture of benzaldehyde (1 mmol), ammonium carbonate (0.5 mmol), and 30% hydrogen peroxide (0.5 mmol) is dissolved in acetonitrile (5 ml).

-

The reaction mixture is refluxed. The progress of the reaction is monitored by thin-layer chromatography (TLC) using an ethyl acetate/n-hexane (3:7) mobile phase.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The resulting precipitate is collected by suction filtration, washed with water, and dried under vacuum.

-

The dried yellow solid is recrystallized from ethanol to afford the pure this compound product as yellow crystals. This method is reported to give excellent yields.

Chemical Reactivity and Applications

Azines, including this compound, are versatile intermediates in organic synthesis.

Hydrolysis

Azines can be hydrolyzed back to their constituent carbonyl compounds and hydrazine. This reactivity is fundamental to their chemistry.

References

A Comprehensive Technical Guide to the Discovery and Synthesis of Benzalazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzalazine, a foundational aromatic azine, has a rich history intertwined with the development of organic chemistry. This whitepaper provides an in-depth exploration of the discovery and historical evolution of this compound synthesis, from its classical origins to modern, more efficient methodologies. Detailed experimental protocols for key synthetic routes are presented, alongside a comparative analysis of their quantitative data. Furthermore, this guide illustrates the underlying reaction mechanisms and experimental workflows through clear, concise diagrams, serving as a vital resource for professionals in chemical research and drug development.

Introduction

This compound, systematically named 1,2-bis(phenylmethylene)hydrazine, is the simplest symmetrical aromatic aldazine. Its structure, featuring a C=N-N=C core, has made it a versatile building block in organic synthesis, particularly in the preparation of heterocyclic compounds. The study of its synthesis provides a lens through which to view the evolution of synthetic organic chemistry, from early condensation reactions to the advent of green chemistry principles. This guide will detail the historical context of its discovery and provide a practical overview of its synthesis.

The Dawn of Azine Chemistry: Discovery and Key Figures

The latter half of the 19th century was a period of profound discovery in organic chemistry, with the elucidation of aromatic structures and the development of new synthetic reactions. The story of this compound is closely linked to the pioneering work on hydrazines by two eminent German chemists: Emil Fischer and Theodor Curtius.

In 1875, Emil Fischer discovered phenylhydrazine.[1][2] This discovery was pivotal, as he demonstrated its utility in reacting with carbonyl compounds, such as aldehydes and ketones, to form crystalline derivatives known as phenylhydrazones.[3][4][5] This work laid the fundamental groundwork for understanding the reactivity of the hydrazine moiety with carbonyls, a key step in the formation of azines.

While Fischer worked with phenylhydrazine, it was Theodor Curtius who first synthesized free hydrazine in 1889. Curtius's work on diazo compounds and his subsequent discovery of hydrazine were monumental achievements in nitrogen chemistry. Although Curtius's primary focus was on the Curtius rearrangement, his discovery of hydrazine provided the essential reagent for the synthesis of azines like this compound.

The first documented synthesis of this compound is attributed to P. C. Freer in 1891 , as reported in the American Chemical Journal. His work involved the direct reaction of benzaldehyde with hydrazine, building upon the foundational knowledge established by Fischer and Curtius.

Synthetic Methodologies: A Comparative Overview

The synthesis of this compound has evolved significantly since its initial discovery. The following sections detail the most important methods, from the classical approach to modern, more efficient techniques.

Data Presentation: Comparison of Key Synthetic Methods

| Parameter | Route 1: Conventional Solution-Based Synthesis | Route 2: Mechanochemical (Solvent-Free) Synthesis | Route 3: Microwave-Assisted Synthesis |

| Typical Yield (%) | 75-94% | 90-98% | 92-97% |

| Reaction Time | 2-4 hours | 10-20 minutes | 5-15 minutes |

| Reaction Temperature | Reflux (typically 60-80 °C) | Room Temperature | 80-120 °C (in a sealed vessel) |

| Solvent Usage | Moderate (e.g., Ethanol) | Solvent-free or minimal | Solvent-free or minimal |

| Energy Consumption | High | Low | Moderate |

| Product Purity | Good to Excellent (may require recrystallization) | High to Excellent | High to Excellent |

Table 1: A summary of quantitative data for the different synthetic routes to this compound and its analogs.

Experimental Protocols

Route 1: Classical Synthesis via Condensation Reaction

This method remains a staple in many teaching and research laboratories due to its simplicity and reliability.

Principle: Two equivalents of benzaldehyde undergo a condensation reaction with one equivalent of hydrazine, typically from hydrazine sulfate in the presence of a base, or from hydrazine hydrate. The reaction proceeds via a nucleophilic addition of the hydrazine to the carbonyl carbon of benzaldehyde, followed by the elimination of water.

Detailed Protocol (from Organic Syntheses):

-

Materials:

-

Benzaldehyde (4.35 moles)

-

Hydrazine sulfate (1.85 moles)

-

28% Aqueous ammonia (3.4 moles)

-

Water (1.8 L)

-

95% Ethyl alcohol (for recrystallization)

-

-

Procedure:

-

In a 5-liter round-bottom flask equipped with a mechanical stirrer, combine 240 g (1.85 moles) of powdered hydrazine sulfate, 1.8 L of water, and 230 cc (3.4 moles) of 28% aqueous ammonia.

-

Stir the mixture until the hydrazine sulfate has completely dissolved.

-

Slowly add 440 cc (4.35 moles) of benzaldehyde to the solution over a period of 4 to 5 hours.

-

Continue stirring the mixture for an additional 2 hours. A precipitate of this compound will form.

-

Filter the precipitated this compound using suction and wash it with water. Press the solid thoroughly on a Büchner funnel to remove excess water.

-

For purification, dissolve the crude product in 800 cc of boiling 95% ethyl alcohol.

-

Allow the solution to cool, whereupon the this compound will crystallize as yellow needles.

-

Collect the crystals by filtration. The yield is typically 350-360 g (91-94%).

-

Route 2: Mechanochemical Synthesis (Solvent-Free)

This method aligns with the principles of green chemistry by minimizing or eliminating the use of solvents.

Principle: The reaction is driven by the mechanical energy from grinding the reactants together, which increases the surface area of contact and facilitates the reaction without the need for a solvent.

Detailed Protocol:

-

Materials:

-

Benzaldehyde (2 mmol)

-

Hydrazine hydrate (1 mmol)

-

Mortar and pestle

-

-

Procedure:

-

Place 2 mmol of benzaldehyde and 1 mmol of hydrazine hydrate directly into a mortar.

-

Grind the mixture vigorously with a pestle at room temperature for 10-20 minutes.

-

The progress of the reaction can be monitored by a change in the consistency and color of the mixture.

-

The resulting solid product is typically of high purity and can be used without further purification.

-

Route 3: Microwave-Assisted Synthesis

Microwave irradiation offers a significant acceleration of the reaction, leading to dramatically reduced reaction times and often improved yields.

Principle: Microwave energy directly and efficiently heats the reactants, leading to a rapid increase in temperature and a significant acceleration of the reaction rate.

Detailed Protocol:

-

Materials:

-

Benzaldehyde (2 mmol)

-

Hydrazine hydrate (1 mmol)

-

Microwave reactor with sealed vessel capability

-

-

Procedure:

-

In a microwave-safe sealed vessel, combine 2 mmol of benzaldehyde and 1 mmol of hydrazine hydrate.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a controlled temperature (e.g., 80-120 °C) for 5-15 minutes. Reaction parameters such as temperature, time, and power should be optimized for the specific microwave system being used.

-

After irradiation, cool the vessel to room temperature.

-

The solid product can be collected and, if necessary, washed with a small amount of cold ethanol and dried.

-

Visualizing the Process: Diagrams

Reaction Mechanism of this compound Synthesis

Caption: Mechanism of this compound formation.

Experimental Workflow Comparison

Caption: Comparison of experimental workflows.

Conclusion

The synthesis of this compound provides a clear and compelling case study in the evolution of synthetic organic chemistry. From the classical, solvent- and time-intensive methods to the rapid, efficient, and environmentally benign modern techniques, the journey of this compound synthesis reflects the broader trends in the field. For researchers and professionals in drug development, understanding these diverse synthetic routes is crucial for making informed decisions regarding efficiency, scalability, and environmental impact. The detailed protocols and comparative data presented in this guide offer a practical resource for the synthesis of this compound and related azine compounds.

References

theoretical and computational studies of benzalazine

An In-depth Technical Guide to the Theoretical and Computational Studies of Benzalazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C₁₄H₁₂N₂) is a symmetrical aromatic azine that serves as a valuable model system and synthetic intermediate in various fields of chemical research.[1][2][3] Its conjugated structure, involving two phenyl rings and an azine bridge, gives rise to interesting electronic and structural properties. This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to study this compound. It covers molecular structure determination, spectroscopic analysis, and the calculation of quantum chemical properties, offering detailed protocols and structured data for researchers in organic synthesis, materials science, and computational chemistry.

Molecular and Crystal Structure

The foundational aspect of understanding this compound's properties lies in its molecular and crystal structure. Computational modeling and experimental techniques, primarily single-crystal X-ray diffraction, provide a detailed picture of its three-dimensional arrangement.

Experimental Determination

Single-crystal X-ray diffraction analysis is the definitive method for elucidating the solid-state structure of this compound.[1] Studies have established that this compound crystallizes in the orthorhombic system, belonging to the centrosymmetric space group Pbcn.[1] The molecule adopts a trans conformation about the central N-N bond, which places the two benzylidene groups on opposite sides, resulting in a centrosymmetric molecule. This planarity and symmetry are key to its electronic properties.

Computational Geometry Optimization

Theoretical calculations, particularly using Density Functional Theory (DFT), are employed to predict the molecule's geometry in the gas phase. A common approach involves the B3LYP hybrid functional with a Pople-style basis set such as 6-311G(d,p). These calculations provide optimized bond lengths and angles that are in excellent agreement with experimental X-ray diffraction data, validating the computational model.

Table 1: Crystallographic and Geometric Data for this compound

| Parameter | Experimental (X-ray Diffraction) | Calculated (DFT/B3LYP/6-311G(d,p)) |

| Crystal System | Orthorhombic | N/A |

| Space Group | Pbcn | N/A |

| Unit Cell (a) | 13.09 Å | N/A |

| Unit Cell (b) | 11.76 Å | N/A |

| Unit Cell (c) | 7.62 Å | N/A |

| Molecules per cell (Z) | 4 | N/A |

| Density (calculated) | 1.177 g·cm⁻³ | N/A |

| Density (experimental) | 1.178 g·cm⁻³ | N/A |

| N-N Bond Length | 1.40 Å | ~1.42 Å |

| C=N Bond Length | - | ~1.28 Å |

| C-N-N Bond Angle | - | ~117° |

Synthesis and Characterization Workflow

The primary synthetic route to this compound is a condensation reaction. The resulting product is then characterized using various spectroscopic and analytical techniques to confirm its identity and purity.

Experimental Protocol: Synthesis

The foundational method for synthesizing this compound is the condensation reaction between benzaldehyde and hydrazine, typically in an acidic or neutral medium.

-

Reaction Setup: Dissolve two equivalents of benzaldehyde in a suitable solvent, such as ethanol.

-

Addition of Hydrazine: Add one equivalent of hydrazine hydrate dropwise to the benzaldehyde solution while stirring. The reaction is often catalyzed by a small amount of acetic acid.

-

Reaction Conditions: The mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The elimination of water shifts the equilibrium towards the formation of the azine product.

-

Isolation and Purification: The product, a pale yellow solid, precipitates out of the solution upon cooling. It is then collected by filtration, washed with cold solvent to remove unreacted starting materials, and can be further purified by recrystallization from a solvent mixture like chloroform and ethanol.

Characterization

-

Purity: Purity is confirmed by methods such as Gas Chromatography (GC) and melting point determination (typical melting point: 92-96 °C).

-

Structure Verification: The structure is verified using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectroscopy. The FT-IR spectrum prominently features a strong absorption band for the C=N stretching vibration in the 1690-1640 cm⁻¹ region.

Quantum Chemical Calculations

Quantum chemical calculations are essential for investigating the electronic structure and predicting various properties of this compound that are difficult to measure experimentally.

Computational Protocol: DFT Study

Density Functional Theory (DFT) is the most common method for these studies. The following protocol outlines a typical workflow using software like Gaussian.

-

Structure Input: Build the 3D structure of this compound using a molecular editor (e.g., GaussView) or retrieve coordinates from crystallographic data.

-

Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. This is typically done using the B3LYP functional and the 6-311++G(d,p) basis set.

-

Frequency Calculation: A vibrational frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the IR and Raman spectra.

-

Property Calculations: Using the optimized geometry, various electronic properties are calculated:

-

Frontier Molecular Orbitals (HOMO/LUMO): To analyze chemical reactivity and electronic transitions.

-

Molecular Electrostatic Potential (MEP): To identify sites for electrophilic and nucleophilic attack.

-

Non-Linear Optical (NLO) Properties: Calculations of polarizability (α) and hyperpolarizability (β) to assess NLO activity.

-

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to simulate electronic transitions and predict the UV-Vis absorption spectrum.

-

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity.

-

HOMO: Acts as an electron donor. For this compound, the HOMO is typically localized over the entire π-conjugated system, including the phenyl rings and the C=N-N=C bridge.

-

LUMO: Acts as an electron acceptor. The LUMO is also delocalized across the π-system.

-

HOMO-LUMO Energy Gap (ΔE): This is a key indicator of chemical reactivity and kinetic stability. A small energy gap suggests that the molecule is more reactive and can be easily polarized, which is often correlated with enhanced NLO properties.

Table 2: Calculated Electronic Properties of this compound

| Property | Description | Typical Calculated Value/Interpretation |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Correlates with ionization potential. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Correlates with electron affinity. |

| Energy Gap (ΔE) | LUMO Energy - HOMO Energy. | Indicates chemical reactivity and stability. |

| Dipole Moment (μ) | Measure of molecular polarity. | Zero for the centrosymmetric trans isomer. |

| Polarizability (α) | Ease of distortion of the electron cloud by an electric field. | High due to the extended π-conjugation. |

| Hyperpolarizability (β) | Measure of the non-linear optical response. | Significant for non-centrosymmetric derivatives. |

Molecular Electrostatic Potential (MEP)

MEP maps are 3D visualizations of the charge distribution on the molecule's surface, which are invaluable for predicting intermolecular interactions.

-

Negative Potential Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. For this compound, these regions are concentrated around the nitrogen atoms due to their lone pairs of electrons.

-

Positive Potential Regions (Blue): These areas are electron-deficient and prone to nucleophilic attack. These are typically found around the hydrogen atoms of the phenyl rings.

Spectroscopic Properties: A Theoretical Perspective

Computational methods are used to predict and help interpret experimental spectra.

Vibrational Spectroscopy (IR and Raman)

DFT frequency calculations provide theoretical vibrational wavenumbers. These calculated values, when properly scaled to account for anharmonicity and basis set limitations, show excellent correlation with experimental FT-IR and FT-Raman spectra. This allows for a definitive assignment of vibrational modes, such as the characteristic C=N and N-N stretching frequencies.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) (DFT) | Experimental Wavenumber (cm⁻¹) (FT-IR) |

| C=N Stretch | Azine | ~1620 | 1640-1690 |

| N-N Stretch | Azine | ~1030 | - |

| C-H Stretch (Aromatic) | Phenyl | ~3050 | - |

Electronic Spectroscopy (UV-Vis)

Time-Dependent DFT (TD-DFT) is the standard method for calculating the electronic transitions that give rise to UV-Vis absorption. The calculations can predict the maximum absorption wavelengths (λ_max) and the nature of the transitions (e.g., π → π*), which are influenced by the extended conjugation of the molecule.

Conclusion

The combination of experimental data and high-level computational studies provides a powerful framework for understanding the structure, reactivity, and properties of this compound. DFT and TD-DFT methods offer reliable predictions of molecular geometry, vibrational and electronic spectra, and key electronic descriptors like the HOMO-LUMO gap and MEP. This in-depth guide provides researchers with the foundational protocols and data necessary to explore this compound and its derivatives for applications in materials science, medicinal chemistry, and organic synthesis.

References

An In-depth Technical Guide to the Solubility and Melting Point of Pure Benzalazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of pure benzalazine, specifically its melting point and solubility. This document is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering detailed data, experimental protocols, and a visual representation of its synthesis workflow.

Physical and Chemical Properties of this compound

This compound, also known as benzaldehyde azine or dibenzylidenehydrazine, is a crystalline solid that appears as a pale yellow powder[1][2]. It is an organic compound with the chemical formula C₁₄H₁₂N₂ and a molecular weight of 208.26 g/mol .

Melting Point of Pure this compound

The melting point of pure this compound has been reported with some variation in the scientific literature. The most frequently cited melting point range is between 92°C and 94°C [1]. However, other sources have reported significantly higher melting points of approximately 152°C to 154°C [3]. This discrepancy may be attributed to differences in the purity of the samples or the experimental conditions under which the measurements were taken.

Table 1: Reported Melting Points of Pure this compound

| Melting Point Range (°C) | Source(s) |

| 92-94 | United States Biological[1] |

| 93 | Stenutz |

| 152 | ECHEMI |

| ~154 | CymitQuimica |

Solubility of Pure this compound

This compound is generally characterized by its solubility in various organic solvents and its relative insolubility in water.

Qualitative Solubility

This compound has been reported to be soluble in several common organic solvents. This information is crucial for its application in organic synthesis and for the development of analytical methods.

Table 2: Qualitative Solubility of Pure this compound

| Solvent | Solubility | Source(s) |

| Chloroform | Soluble | United States Biological |

| Ethyl Acetate | Soluble | United States Biological |

| Methanol | Soluble | United States Biological |

| Benzene | Soluble | Stenutz |

| Diethyl Ether | Soluble | Stenutz |

| Ethanol | Soluble (at 78°C) | Stenutz |

Quantitative Solubility

Experimental Protocols

The following sections detail the methodologies for the synthesis of pure this compound, and the determination of its melting point and solubility.

Synthesis of Pure this compound

The standard method for the synthesis of pure this compound is the condensation reaction between benzaldehyde and hydrazine. The following protocol is adapted from established synthetic procedures.

Materials:

-

Benzaldehyde

-

Hydrazine hydrate

-

95% Ethanol

-

Stirring apparatus

-

Reaction flask

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

In a reaction flask equipped with a stirrer, dissolve hydrazine hydrate in 95% ethanol.

-

Slowly add two equivalents of benzaldehyde to the stirred solution.

-

Continue stirring the mixture. The reaction is typically exothermic and results in the precipitation of this compound.

-

After the reaction is complete, as monitored by an appropriate method such as thin-layer chromatography, the precipitated solid is collected by suction filtration using a Büchner funnel.

-

The crude this compound is washed with cold 95% ethanol to remove any unreacted starting materials.

-

For further purification, the crude product is recrystallized from boiling 95% ethanol. The hot solution is allowed to cool slowly to form pure, yellow needles of this compound.

-

The purified crystals are collected by suction filtration, washed with a small amount of cold ethanol, and dried under vacuum.

Determination of Melting Point

The melting point of the purified this compound can be determined using a standard melting point apparatus, such as a Mel-Temp or Thiele tube.

Materials:

-

Purified this compound

-

Capillary tubes

-

Melting point apparatus (e.g., Mel-Temp)

-

Thermometer

Procedure:

-

A small amount of the dry, purified this compound crystals is finely crushed into a powder.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate (initially rapid to approach the expected melting point, then slowed to 1-2°C per minute near the melting point).

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range represents the melting point of the sample.

Determination of Solubility (Gravimetric Method)

The following is a general procedure for determining the solubility of a solid organic compound in a given solvent using the gravimetric method.

Materials:

-

Purified this compound

-

Selected solvent (e.g., ethanol, chloroform)

-

Thermostatic bath

-

Sealed flasks

-

Analytical balance

-

Filtration apparatus (e.g., syringe filter with a membrane compatible with the solvent)

-

Evaporating dish

Procedure:

-

An excess amount of pure this compound is added to a known volume of the selected solvent in a sealed flask.

-

The flask is placed in a thermostatic bath set to the desired temperature and agitated (e.g., with a magnetic stirrer) for a sufficient time to ensure that equilibrium is reached and a saturated solution is formed.

-

Once equilibrium is established, the agitation is stopped, and the excess solid is allowed to settle.

-

A known volume of the clear, saturated supernatant is carefully withdrawn using a filtered syringe to prevent any undissolved solid from being transferred.

-

The withdrawn solution is transferred to a pre-weighed evaporating dish.

-

The solvent is evaporated from the dish under controlled conditions (e.g., in a fume hood or under reduced pressure) until a constant weight of the dried this compound residue is obtained.

-

The mass of the dissolved this compound is determined by subtracting the initial weight of the evaporating dish from the final weight.

-

The solubility is then calculated and can be expressed in units such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

Visualizations

Synthesis Workflow of Pure this compound

The following diagram illustrates the logical workflow for the synthesis and purification of pure this compound.

Caption: Workflow for the synthesis and purification of this compound.

References

Spectroscopic Characterization of Benzalazine: A Technical Guide

Introduction

Benzalazine (CAS 588-68-1), with the molecular formula C₁₄H₁₂N₂, is a symmetrical azine formed from the condensation of two equivalents of benzaldehyde with one of hydrazine.[1] It presents as a white to yellow crystalline solid.[1][2] The structure, characterized by a C₆H₅-CH=N-N=CH-C₆H₅ backbone, possesses an extensive π-conjugated system that dictates its unique spectroscopic properties. This document provides an in-depth technical guide to the comprehensive spectroscopic characterization of this compound, detailing the theoretical basis, experimental protocols, and data interpretation for key analytical techniques. The accurate elucidation of its structure is paramount for its application as a key intermediate in the synthesis of various compounds with potential antibacterial and antifungal activities.[3]

Spectroscopic Analysis Workflow

The comprehensive characterization of a chemical entity like this compound involves a multi-technique approach to unambiguously determine its structure and purity. The general workflow integrates several spectroscopic methods, each providing unique and complementary information about the molecule's atomic composition, functional groups, and structural arrangement.

Caption: Overall workflow for the spectroscopic characterization of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The extensive conjugation in this compound, involving two phenyl rings and the azine bridge (-CH=N-N=CH-), results in strong absorption in the ultraviolet region due to π → π* transitions.

Experimental Protocol

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Sample Preparation: A stock solution of this compound is prepared by accurately weighing ~1 mg of the compound and dissolving it in 10 mL of a UV-grade solvent (e.g., ethanol or cyclohexane) to create a 0.1 mg/mL solution. This is further diluted to achieve an absorbance reading in the optimal range of 0.2-0.8 A.U.

-

Solvent Blank: The chosen solvent is used as a blank to zero the spectrophotometer.

-

Data Acquisition: The spectrum is recorded over a wavelength range of 200–400 nm.

-

Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Data Summary and Interpretation

The extended π-system in this compound leads to a bathochromic (red) shift compared to less conjugated precursors like benzaldehyde. The spectrum is expected to show intense absorption bands corresponding to π → π* electronic transitions. While specific experimental values can vary slightly with the solvent, the primary absorption is typically observed in the 290-310 nm range.

| Parameter | Observed Value (nm) | Electronic Transition |

| λmax | ~290 - 310 | π → π* |

Table 1: Expected UV-Vis Absorption Data for this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is typically used. Alternatively, the KBr pellet method can be employed.

-

Sample Preparation (ATR): A small amount of the solid this compound powder is placed directly onto the ATR crystal. Pressure is applied to ensure good contact.

-

Data Acquisition: The spectrum is collected over the mid-infrared range (4000–400 cm⁻¹). A background spectrum of the clean, empty ATR crystal is recorded first.

-

Data Processing: The background is automatically subtracted from the sample spectrum.

Data Summary and Interpretation

The IR spectrum of this compound provides clear evidence of its key structural features. The most characteristic absorption is the C=N stretching vibration of the azine group. The spectrum also confirms the presence of the aromatic rings.[4]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100–3000 | Medium | Aromatic C-H Stretch |

| 1690–1640 | Strong | C=N Stretch (Azine Group) |

| 1600–1475 | Medium | Aromatic C=C Stretch |

| Fingerprint | Complex | In-plane and out-of-plane C-H Bending |

Table 2: Key FT-IR Absorption Bands for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the chemical environment of hydrogen atoms, while ¹³C NMR probes the carbon skeleton.

Experimental Protocol

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6–0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: ~16 ppm, centered around 6 ppm.

-

Relaxation Delay (d1): 1–5 seconds.

-

Number of Scans (ns): 8–16 scans.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

-

Spectral Width: ~220 ppm.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): 1024 or more, depending on concentration.

-

-

Data Processing: Fourier transformation, phase correction, and baseline correction are applied. Chemical shifts are referenced to TMS.

Data Summary and Interpretation

The symmetry of the this compound molecule simplifies its NMR spectra. The azomethine proton (-CH=N) is highly deshielded and appears as a characteristic singlet downfield. The aromatic protons appear as a multiplet in their typical region.

¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.6 | Singlet | 2H | Azomethine (CH=N) |

| ~7.9 - 7.4 | Multiplet | 10H | Aromatic (Ar-H) |

Table 3: Typical ¹H NMR Spectral Data for this compound.

¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~161 | Azomethine (C=N) |

| ~134 | Aromatic (ipso-C) |

| ~131 | Aromatic (para-C) |

| ~129 | Aromatic (ortho/meta-C) |

Table 4: Typical ¹³C NMR Spectral Data for this compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis.

Experimental Protocol

-

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Sample Preparation (EI): The sample is introduced into the high-vacuum source, often via a direct insertion probe, where it is vaporized and bombarded with high-energy electrons.

-

Sample Preparation (ESI): The sample is dissolved in a suitable solvent (e.g., acetonitrile/water) and infused into the ESI source, where a high voltage creates a fine spray of charged droplets.

-

Data Acquisition: The analyzer (e.g., quadrupole, time-of-flight) separates the resulting ions based on their m/z ratio, and a detector records their abundance.

Data Summary and Interpretation

The mass spectrum of this compound shows a prominent molecular ion peak [M]⁺ consistent with its molecular weight of 208.26 g/mol . Analysis of the fragmentation pattern in EI-MS can further confirm the structure.

| m/z Ratio | Relative Intensity | Assignment |

| 208 | High | [M]⁺, Molecular Ion |

| 104 | High | [C₇H₆N]⁺, Benzylideneaminyl fragment |

| 77 | Medium | [C₆H₅]⁺, Phenyl cation |

Table 5: Key Mass Spectrometry Data (EI) for this compound.

Structure-Spectra Correlations

The combined data from these spectroscopic techniques provides a complete and unambiguous confirmation of the this compound structure. Each part of the molecule leaves a distinct "fingerprint" in one or more of the spectra, allowing for a confident structural assignment.

Caption: Correlation of this compound's structural features with spectral data.

References

The Expanding Horizon of Benzalazine: A Technical Guide to Emerging Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzalazine, a deceptively simple molecule born from the condensation of benzaldehyde and hydrazine, is rapidly emerging from the shadows of niche chemical synthesis to become a scaffold of significant interest across diverse scientific disciplines.[1] Its inherent structural features—a fully conjugated system, two imine bonds, and a central N-N single bond—bestow upon it a unique combination of rigidity, reactivity, and electronic properties. This technical guide provides an in-depth exploration of the burgeoning research areas for this compound and its derivatives, with a focus on their applications in medicinal chemistry, materials science, and analytical chemistry. Detailed experimental protocols, quantitative data summaries, and visual representations of key processes are presented to equip researchers with the foundational knowledge to innovate within this promising chemical space.

Core Synthesis and Characterization

The foundational synthesis of this compound is a straightforward condensation reaction between two equivalents of benzaldehyde and one equivalent of hydrazine, typically in an alcohol solvent.[2] Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields.[1]

General Experimental Protocol: Synthesis of this compound

Materials:

-

Benzaldehyde (freed from benzoic acid by washing with aqueous sodium carbonate solution)

-

Hydrazine hydrate or hydrazine sulfate

-

95% Ethanol

-

Sodium acetate (optional, for microwave synthesis)

-

Calcium chloride (optional, for microwave synthesis)

Procedure (Conventional Heating):

-

In a round-bottom flask equipped with a reflux condenser, dissolve hydrazine sulfate in water and a solution of sodium acetate.

-

Add benzaldehyde dropwise to the stirred solution over a period of 4-5 hours. Vigorous stirring is crucial to break up any lumps of the precipitating product.[2]

-

After the addition is complete, continue stirring for an additional 2 hours.[2]

-

Filter the precipitated this compound using suction filtration and wash thoroughly with water.

-

Recrystallize the crude product from boiling 95% ethanol to obtain pure, yellow needles of this compound. The expected melting point is 92-93°C.

Procedure (Microwave-Assisted, Solvent-Free):

-

In a microwave-safe vessel, mix benzaldehyde, hydrazine hydrate, anhydrous sodium acetate, and calcium chloride.

-

Irradiate the mixture in a microwave reactor, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dissolve the resulting solid in a suitable organic solvent and filter to remove inorganic salts.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂N₂ | |

| Molecular Weight | 208.26 g/mol | |

| Melting Point | 93.0-96.0 °C | |

| Appearance | White to yellow powder or crystalline solid | |

| Solubility | Moderately soluble in polar solvents (e.g., alcohols) |

Medicinal Chemistry: A Scaffold for Novel Therapeutics

The this compound core and its derivatives are gaining significant attention in medicinal chemistry due to their diverse biological activities. The structural rigidity and potential for diverse functionalization make them attractive candidates for the development of novel anticancer and antimicrobial agents.

Anticancer Activity

This compound and its more complex benzazine relatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. The proposed mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data: Anticancer Activity of this compound Derivatives and Related Compounds

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Benzo[a]phenazine derivative | MCF-7 (Breast) | 1.04 - 2.27 | |

| Benzo[a]phenazine derivative | HL-60 (Leukemia) | 1.0 - 10 | |

| Phthalazine derivative 10g | MCF-7 (Breast) | 0.15 | |

| Phthalazine derivative 10g | HepG-2 (Liver) | 0.12 | |

| Phthalazine derivative 11a | MCF-7 (Breast) | 0.18 | |

| Phthalazine derivative 11a | HepG-2 (Liver) | 0.09 | |

| Quinoxaline derivative 6e | HepG2 (Liver) | 11.23 | |

| Quinoxaline derivative 6e | HCT-116 (Colon) | 10.12 | |

| Quinoxaline derivative 6e | MCF-7 (Breast) | 13.92 | |

| Salicylaldehyde benzoylhydrazone | BV-173 (Leukemia) | < 1 | |

| Salicylaldehyde benzoylhydrazone | K-562 (Leukemia) | < 1 |

Signaling Pathways and Mechanisms of Action

Benzaldehyde, a precursor to this compound, has been shown to inhibit multiple signaling pathways in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways. This is thought to occur through the regulation of 14-3-3 family proteins, which are key interaction hubs for various signaling proteins. It is plausible that this compound derivatives could exert similar effects. Furthermore, related benzimidazole and benzothiazole derivatives are known to act as kinase inhibitors and apoptosis inducers.

Caption: Proposed apoptotic pathway induced by this compound derivatives.

Caption: General mechanism of kinase inhibition by this compound derivatives.

Antimicrobial Activity

The imine (C=N) linkage in this compound is a well-known pharmacophore for antimicrobial activity. Derivatives of this compound and related heterocyclic systems have shown promising activity against a range of bacterial and fungal pathogens.

Quantitative Data: Antimicrobial Activity of this compound Derivatives and Related Compounds

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Benzimidazole derivative 6c | E. coli (TolC mutant) | 2 | |

| Benzimidazole derivative 6c | E. coli (wild-type) | 8-16 (with colistin) | |

| Benzimidazole derivative | Methicillin-resistant S. aureus (MRSA) | Comparable to ciprofloxacin | |

| Benzimidazole derivative | Fungal strains | Potency equivalent to or greater than amphotericin B |

Experimental Protocol: Evaluation of Antimicrobial Activity (Broth Microdilution Method)

-

Preparation of Inoculum: Culture the test microorganism in a suitable broth medium overnight. Dilute the culture to achieve a standardized cell density (e.g., 10⁵ CFU/mL).

-

Serial Dilution of Compounds: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include positive (microorganism in broth) and negative (broth only) controls.

-

Incubation: Incubate the plate at the optimal temperature for the test microorganism for 18-24 hours.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Workflow for High-Throughput Screening of Antimicrobial Compounds

Caption: High-throughput screening workflow for antimicrobial discovery.

Materials Science: Functional Molecules for Advanced Applications

The conjugated and planar nature of the this compound scaffold makes it an attractive building block for functional organic materials.

Corrosion Inhibitors

This compound derivatives have shown potential as corrosion inhibitors for mild steel in acidic media. The nitrogen atoms and aromatic rings in the this compound structure can adsorb onto the metal surface, forming a protective layer that inhibits corrosion.

Quantitative Data: Corrosion Inhibition Efficiency of this compound Derivatives and Related Compounds

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |

| Piperazine derivative | Mild Steel | Na₂SO₄ | 99.48 (at 1000 ppm) | |

| 1,4-Benzothiazine derivative (EHBT) | Carbon Steel | 15% HCl | up to 98 | |

| 1,4-Benzothiazine derivative (CBT) | Carbon Steel | 15% HCl | up to 97 | |

| Benzaldehyde derivative (BA-2) | Mild Steel | 1 M HCl | 93.3 (at 500 ppm) |

Experimental Protocol: Evaluation of Corrosion Inhibition (Electrochemical Impedance Spectroscopy - EIS)

-

Electrode Preparation: Prepare working electrodes from mild steel specimens. Polish the surface to a mirror finish, degrease with acetone, and rinse with distilled water.

-

Electrochemical Cell Setup: Use a three-electrode cell with the mild steel specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

-

Test Solution: Prepare the corrosive medium (e.g., 1 M HCl) with and without various concentrations of the this compound derivative inhibitor.

-

EIS Measurement: Immerse the electrodes in the test solution and allow the open-circuit potential to stabilize. Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz).

-

Data Analysis: Analyze the resulting Nyquist and Bode plots to determine the charge transfer resistance (Rct). The inhibition efficiency (IE%) can be calculated using the formula: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100, where Rct(inh) and Rct(blank) are the charge transfer resistances with and without the inhibitor, respectively.

Organic Light-Emitting Diodes (OLEDs)

While direct applications of this compound in OLEDs are not yet widely reported, the structural motifs present in this compound are found in materials used for OLEDs. For instance, triazine derivatives are used as electron transport and injection layers. The electron-withdrawing nature of the azine group suggests that this compound derivatives could be explored as electron-transporting or host materials in OLED devices.

Workflow for OLED Device Fabrication

Caption: General workflow for the fabrication of an OLED device.

Analytical Chemistry: Probes and Sensors

The conjugated system of this compound can be functionalized to create chemosensors for the detection of various analytes. The interaction of the analyte with the this compound derivative can lead to a change in its photophysical properties, such as fluorescence or color, enabling detection.

Fluorescent Sensors for Metal Ions

By incorporating specific metal-binding moieties into the this compound scaffold, fluorescent "turn-on" or "turn-off" sensors for metal ions can be designed. The binding of a metal ion can restrict or enhance intramolecular rotation, leading to a change in fluorescence intensity.

Electrochemical Sensors for Hydrazine

Given that this compound is synthesized from hydrazine, it is plausible that this compound derivatives could be used in the fabrication of electrochemical sensors for the detection of hydrazine. The azine group can be electrochemically active, and its redox properties could be modulated by the presence of hydrazine.

Experimental Protocol: Fabrication of a Modified Electrode for Electrochemical Sensing

-

Electrode Polishing: Polish a glassy carbon electrode (GCE) with alumina slurry to a mirror finish.

-

Electrode Cleaning: Sonicate the polished GCE in ethanol and then in deionized water.

-

Modification of Electrode: Drop-cast a solution of the this compound derivative onto the GCE surface and allow the solvent to evaporate. Alternatively, electropolymerize a film of the derivative onto the electrode.

-

Characterization: Characterize the modified electrode using techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS).

-

Analyte Detection: Use the modified electrode for the electrochemical detection of the target analyte (e.g., hydrazine) using techniques like differential pulse voltammetry (DPV) or amperometry.

Conclusion and Future Outlook

This compound and its derivatives represent a versatile and underexplored class of compounds with significant potential in a multitude of research areas. In medicinal chemistry, the focus will likely be on optimizing the anticancer and antimicrobial activities through structural modifications and elucidating their precise mechanisms of action to identify specific molecular targets. In materials science, the design of novel this compound-based corrosion inhibitors with enhanced efficiency and the exploration of their potential in organic electronics, particularly as electron-transporting materials in OLEDs, are promising avenues. Furthermore, the development of highly selective and sensitive this compound-based sensors for environmental and biological monitoring holds considerable promise. The straightforward synthesis and tunable properties of the this compound scaffold ensure that it will continue to be a fertile ground for scientific discovery and technological innovation.

References

Methodological & Application

Green Synthesis of Benzalazine: A Guide to Alternative Reagents and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the green synthesis of benzalazine, a valuable building block in organic synthesis and medicinal chemistry. Traditional methods for this compound synthesis often involve hazardous reagents, such as hydrazine hydrate, and harsh reaction conditions. This guide explores eco-friendly alternatives that minimize waste, reduce energy consumption, and utilize less toxic substances, aligning with the principles of green chemistry.

Introduction to Green Synthesis Approaches

The development of sustainable synthetic methodologies is a critical goal in modern chemistry. For the synthesis of this compound, several green approaches have emerged, offering significant advantages over conventional methods. These include:

-

Hydrazine-Free Synthesis: In situ generation of hydrazine avoids the direct handling of this toxic and unstable reagent.

-

Mechanochemistry: Solvent-free reactions are achieved through mechanical grinding, reducing waste and energy input.

-

Microwave-Assisted Synthesis: Rapid heating under microwave irradiation can significantly shorten reaction times and improve yields, often in the absence of a solvent.

-

Ultrasound-Assisted Synthesis: Sonication provides an energy-efficient method to promote reactions, often at ambient temperature.

-

Deep Eutectic Solvents (DESs): These biodegradable and low-cost solvents can act as both the reaction medium and catalyst, and are often recyclable.

This guide provides detailed protocols for each of these methods, along with comparative data to aid in the selection of the most appropriate technique for a given application.

Comparative Data of Synthesis Methods

The following table summarizes the quantitative data for the various green synthesis methods for this compound and its derivatives, allowing for a direct comparison of their efficiency.

| Method | Reagents | Solvent | Time | Yield (%) | Reference(s) |

| Conventional | Benzaldehyde, Hydrazine Hydrate | Ethanol | 1-3 h (reflux) | ~90 | [1] |

| Hydrazine-Free | Benzaldehyde, Acetonitrile, H₂O₂, (NH₄)₂CO₃ | Acetonitrile | 25-60 min | 86-99 | |

| Mechanochemical | Benzaldehyde, Hydrazine Sulfate, Trimethylamine | Solvent-free | 3-5 min (grinding) | High | |

| Microwave-Assisted | Benzaldehyde, Hydrazine Dihydrochloride | Solvent-free | Minutes | High | [2] |

| Ultrasound-Assisted | Benzaldehyde, Hydrazine Hydrate | Aqueous medium | 20-30 min | Good-Excellent | [3][4] |

| Deep Eutectic Solvent | Benzaldehyde, Hydrazine Hydrate | Choline Chloride:Urea (1:2) | 1-2 h | High | [5] |

Note: Yields are reported for the synthesis of the parent this compound or representative derivatives. "High" and "Good-Excellent" are used where specific quantitative data for a range of substrates was not available in the cited literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments discussed.

Protocol 1: Hydrazine-Free Synthesis of this compound

This protocol describes the in situ generation of hydrazine from ammonium carbonate in the presence of hydrogen peroxide and acetonitrile, followed by the condensation with benzaldehyde.

Materials:

-

Benzaldehyde

-

Acetonitrile (CH₃CN)

-

Hydrogen peroxide (H₂O₂, 30% solution)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

In a 50 mL round-bottom flask, combine benzaldehyde (2 mmol), ammonium carbonate (1 mmol), and acetonitrile (10 mL).

-

To this stirred solution, add hydrogen peroxide (1 mmol, 30% solution) dropwise at room temperature.

-

Attach a reflux condenser and heat the mixture to reflux.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 25-60 minutes.

-

After completion, cool the reaction mixture to room temperature.

-

The product precipitates from the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold ethanol and dry under vacuum to obtain pure this compound.

Protocol 2: Mechanochemical Synthesis of this compound

This solvent-free protocol utilizes mechanical grinding to initiate the reaction between benzaldehyde and a hydrazine source.

Materials:

-

Benzaldehyde

-

Hydrazine sulfate (H₆N₂O₄S)

-

Trimethylamine (N(CH₃)₃)

-

Mortar and pestle or a ball mill

-

Spatula

Procedure:

-

In a mortar, combine benzaldehyde (2 mmol), hydrazine sulfate (1 mmol), and a catalytic amount of trimethylamine (a few drops).

-

Grind the mixture vigorously with a pestle for 3-5 minutes. The mixture will typically turn into a paste and then solidify.

-

Alternatively, place the reactants in a milling jar with grinding balls and operate the ball mill at a suitable frequency (e.g., 10-30 Hz) for the same duration.

-

The solid product is formed directly in the reaction vessel.

-

The product can be used as is or can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 3: Microwave-Assisted Synthesis of this compound

This protocol utilizes microwave irradiation to rapidly synthesize this compound in a solvent-free manner.

Materials:

-

Benzaldehyde

-

Hydrazine dihydrochloride (Cl₂H₆N₂)

-

Anhydrous sodium acetate (NaOAc) (optional, as a base)

-

Microwave reactor vial

-

Microwave synthesizer

Procedure:

-

In a microwave reactor vial, place benzaldehyde (2 mmol) and hydrazine dihydrochloride (1 mmol).

-

If desired, add a catalytic amount of anhydrous sodium acetate.

-

Seal the vial and place it in the microwave synthesizer.

-

Irradiate the mixture at a suitable power (e.g., 100-300 W) and temperature (e.g., 100-120 °C) for a short duration (typically 1-5 minutes).

-

Monitor the reaction progress by TLC.

-

After completion, cool the vial to room temperature.

-

The solid product can be purified by recrystallization from ethanol.

Protocol 4: Ultrasound-Assisted Synthesis of this compound (Proposed)

This proposed protocol is based on established procedures for the ultrasound-assisted synthesis of hydrazones and other related heterocycles.

Materials:

-

Benzaldehyde

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol or water

-

Ultrasonic bath or probe sonicator

-

Reaction vessel (e.g., Erlenmeyer flask)

Procedure:

-

In a reaction vessel, dissolve benzaldehyde (2 mmol) and hydrazine hydrate (1 mmol) in a minimal amount of ethanol or water.

-

Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.

-

Sonicate the reaction mixture at room temperature (or with gentle warming if necessary) for 20-30 minutes. The frequency of the ultrasound is typically in the range of 20-40 kHz.

-

Monitor the reaction progress by TLC.

-

Upon completion, the product will likely precipitate. Collect the solid by filtration.

-

Wash the product with cold solvent and dry to obtain the desired this compound.

Protocol 5: Synthesis of this compound in a Deep Eutectic Solvent (Proposed)

This proposed protocol is based on the successful application of DESs in the synthesis of other N-heterocycles. The DES acts as both a recyclable solvent and a catalyst.

Materials:

-

Benzaldehyde

-

Hydrazine hydrate

-

Choline chloride

-

Urea

-

Beaker

-

Heating plate with magnetic stirring

Preparation of the Deep Eutectic Solvent (Choline Chloride:Urea 1:2):

-

In a beaker, combine choline chloride (1 part by mole) and urea (2 parts by mole).

-

Heat the mixture gently (around 80 °C) with stirring until a clear, homogeneous liquid is formed.

-

Cool the DES to room temperature before use.

Synthesis Procedure:

-

In a flask containing the prepared choline chloride:urea DES (e.g., 5 mL), add benzaldehyde (2 mmol) and hydrazine hydrate (1 mmol).

-

Stir the mixture at a slightly elevated temperature (e.g., 60-80 °C) for 1-2 hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water to the mixture to precipitate the product.

-

Collect the solid this compound by filtration, wash with water, and dry.

-

The aqueous DES solution can be concentrated under vacuum to remove water, allowing for the recycling of the DES in subsequent reactions.

Visualizations

The following diagrams, generated using the DOT language, illustrate the reaction mechanisms and experimental workflows.

Caption: Reaction pathways for conventional and hydrazine-free synthesis of this compound.

Caption: Experimental workflows for various green synthesis methods of this compound.

Conclusion

The green synthesis of this compound using alternative reagents and energy sources offers significant advantages in terms of environmental impact, safety, and efficiency. The methods presented in this guide provide researchers and drug development professionals with a range of viable options to produce this important chemical intermediate in a more sustainable manner. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and desired purity. Further research and optimization of these green protocols will continue to contribute to the advancement of sustainable chemistry.

References

The Versatility of Benzalazine: A Precursor for Heterocyclic Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

Benzalazine, a readily accessible and stable azine compound, has emerged as a valuable and versatile precursor in the synthesis of a diverse array of heterocyclic compounds. Its unique structural feature, a C=N-N=C conjugated system, provides a reactive scaffold for various cycloaddition and condensation reactions, leading to the formation of key heterocyclic rings that are prevalent in pharmaceuticals, agrochemicals, and materials science. This document provides detailed application notes and experimental protocols for the synthesis of several important classes of heterocyclic compounds using this compound as a starting material.

Application Notes

The application of this compound in heterocyclic synthesis is primarily centered around its ability to act as a synthon for different reactive intermediates. Through carefully chosen reaction conditions and reaction partners, this compound can participate in reactions as a 1,3-dipole, a diene, or a bis-nucleophile, paving the way for the construction of five, six, and seven-membered heterocyclic rings.

Key application areas include:

-

Synthesis of Pyrazole Derivatives: this compound can serve as a precursor for the formation of pyrazole and pyrazolidine ring systems. These heterocycles are of significant interest in drug discovery, with many approved drugs containing a pyrazole core.

-

Formation of Pyridazine Scaffolds: Through cycloaddition reactions, this compound can be utilized to construct the pyridazine nucleus, a six-membered heterocycle with two adjacent nitrogen atoms. Pyridazine derivatives exhibit a wide range of biological activities, including cardiovascular, antihypertensive, and anticancer properties.

-

Access to 1,5-Benzodiazepines: In condensation reactions with suitable binucleophiles, such as o-phenylenediamine, this compound can be employed to synthesize the seven-membered 1,5-benzodiazepine ring system. This class of compounds is well-known for its anxiolytic, anticonvulsant, and sedative properties.

The following sections provide detailed experimental protocols for the synthesis of representative heterocyclic compounds from this compound, along with quantitative data to facilitate reproducibility and further investigation.

Experimental Protocols

I. Synthesis of 1,3,5-Triphenyl-2-pyrazoline

This protocol details the synthesis of a pyrazoline derivative through the reaction of this compound with a suitable alkene.

Reaction Scheme:

Application Notes and Protocols: Synthesis of 1,2,4-Triazoles from Benzalazine Intermediates

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1,2,4-triazoles, a critical heterocyclic scaffold in medicinal chemistry, utilizing benzalazine intermediates. The focus is on the oxidative cyclization of benzalazines to yield highly sought-after 3,5-diaryl-1,2,4-triazoles. This guide includes step-by-step procedures for the synthesis of the this compound precursor and its subsequent conversion to the triazole core, supported by quantitative data and reaction mechanisms.

Introduction

The 1,2,4-triazole nucleus is a cornerstone in the development of pharmaceuticals, exhibiting a wide range of biological activities, including antifungal, antiviral, and anticancer properties. The synthesis of substituted 1,2,4-triazoles is, therefore, of significant interest to the drug discovery and development community. One efficient strategy for the preparation of 3,5-diaryl-1,2,4-triazoles involves the oxidative cyclization of this compound intermediates. Benzalazines, which are readily prepared from the condensation of benzaldehyde with hydrazine, serve as stable and accessible precursors. This methodology offers a straightforward and atom-economical route to symmetrically substituted 1,2,4-triazoles.

Synthesis Pathway Overview

The synthesis of 3,5-diphenyl-1,2,4-triazole from benzaldehyde via a this compound intermediate can be conceptually divided into two key stages:

-

Formation of the this compound Intermediate: This step involves the condensation reaction between benzaldehyde and hydrazine hydrate to form this compound (also known as benzaldehyde azine).

-

Oxidative Cyclization: The this compound intermediate is then subjected to an oxidative cyclization reaction to form the 1,2,4-triazole ring. Various oxidizing agents can be employed for this transformation, with ferric chloride (FeCl₃) being a common and effective choice.

Caption: General workflow for the synthesis of 3,5-diphenyl-1,2,4-triazole from benzaldehyde.

Experimental Protocols

Protocol 1: Synthesis of this compound Intermediate

This protocol details the preparation of the this compound intermediate from benzaldehyde and hydrazine hydrate.

Materials:

-

Benzaldehyde

-

Hydrazine hydrate (80% solution)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filter paper

Procedure:

-

To a 250 mL round-bottom flask, add benzaldehyde (0.1 mol, 10.6 g) and ethanol (100 mL).

-

Stir the mixture at room temperature to ensure complete dissolution of the benzaldehyde.

-

Slowly add hydrazine hydrate (0.05 mol, 2.5 g of 80% solution) dropwise to the stirred solution.

-

After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

-

Collect the yellow crystalline solid by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold ethanol (2 x 20 mL).

-

Dry the product in a vacuum oven to obtain pure this compound.

Protocol 2: Oxidative Cyclization of this compound to 3,5-Diphenyl-1,2,4-triazole

This protocol describes the conversion of the this compound intermediate to 3,5-diphenyl-1,2,4-triazole using ferric chloride as the oxidizing agent.

Materials:

-

This compound

-

Anhydrous Ferric Chloride (FeCl₃)

-

Nitrobenzene

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Hydrochloric acid (HCl), 10% solution

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Ethyl acetate

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol or ethyl acetate/hexane)

Procedure:

-

In a 250 mL round-bottom flask, dissolve this compound (0.05 mol, 10.4 g) in nitrobenzene (100 mL).

-

Add anhydrous ferric chloride (0.15 mol, 24.3 g) to the solution in portions while stirring.

-

Fit the flask with a reflux condenser and heat the reaction mixture to 160-170 °C for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into a beaker containing 200 mL of 10% hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) followed by brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent to afford pure 3,5-diphenyl-1,2,4-triazole.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of 3,5-diphenyl-1,2,4-triazole from this compound.

| Starting Material | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| This compound | FeCl₃ | Nitrobenzene | 160-170 | 4-6 | 75-85 | Adapted Protocol |

| This compound | CuCl₂/O₂ | DMF | 100 | 12 | ~85 | [1] |

| This compound | Ceric Ammonium Nitrate | PEG | 80 | 1 | 61-97 | [1] |

Reaction Mechanism

The proposed mechanism for the ferric chloride-mediated oxidative cyclization of this compound to 3,5-diphenyl-1,2,4-triazole involves the following key steps:

-

Coordination: Ferric chloride, a Lewis acid, coordinates to one of the nitrogen atoms of the this compound.

-

Intramolecular Cyclization: This coordination facilitates an intramolecular electrophilic attack from one of the phenyl rings onto the azine carbon, leading to a dihydro-1,2,4-triazole intermediate.

-

Oxidation: The dihydro-1,2,4-triazole intermediate is then oxidized by another equivalent of ferric chloride to form the aromatic 1,2,4-triazole ring.

-

Protonolysis: The final product is released upon workup.

Caption: Proposed mechanism for the FeCl₃-mediated oxidative cyclization of this compound.

Conclusion

The synthesis of 1,2,4-triazoles from this compound intermediates via oxidative cyclization is a robust and efficient method for accessing 3,5-diaryl-1,2,4-triazoles. The provided protocols offer a practical guide for researchers in the field of medicinal chemistry and drug development to synthesize these valuable heterocyclic compounds. The use of readily available starting materials and straightforward reaction conditions makes this an attractive approach for both small-scale and large-scale synthesis.

References

Application Notes and Protocols: Benzalazine in Advanced Materials Science

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of benzalazine in the development of advanced materials. This document details the synthesis, characterization, and potential applications of this compound and its derivatives in fields such as nonlinear optics, fluorescent materials, and polymers. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Data Presentation

The following tables summarize the key properties and characteristics of this compound, providing a foundation for its application in materials science.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 588-68-1 | [1] |

| Molecular Formula | C₁₄H₁₂N₂ | [1] |

| Molecular Weight | 208.26 g/mol | [1] |

| Appearance | White to yellow powder or crystalline solid | [2] |

| Melting Point | 92-93 °C | [3] |